5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is a complex heterocyclic compound that belongs to the thiazoloquinoline family This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinoline ring, and various substituents that enhance its chemical properties
Preparation Methods
The synthesis of 5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of o-bromo-arylisothiocyanates with aroylhydrazides in the presence of a catalyst such as CuCl2·2H2O and 1,10-phenanthroline in water.
Cyclization: The intermediate product undergoes cyclization to form the thiazoloquinoline core structure.
Substitution Reactions: Various substituents, including benzyl and dimethylphenyl groups, are introduced through substitution reactions under specific conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as triethylamine, and controlled temperatures.
Scientific Research Applications
5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its efficacy against breast cancer cell lines. It also exhibits antibacterial, antifungal, and anti-inflammatory properties.
Material Science: Due to its unique structure, the compound is explored for use in organic electronics and as a component in the development of new materials with specific electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation, such as poly (ADP-ribose) polymerase-1 (PARP-1) and DNA gyrase.
Receptor Binding: It binds to specific receptors, modulating their activity and leading to therapeutic effects such as reduced inflammation and bacterial growth inhibition.
Comparison with Similar Compounds
5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring structure but differ in their pharmacological activities and applications.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-inflammatory properties, highlighting the diverse applications of heterocyclic compounds.
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles: These compounds are known for their antifungal and anticancer activities, showcasing the potential of thiazole derivatives in medicinal chemistry.
Properties
Molecular Formula |
C28H28N2S2 |
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Molecular Weight |
456.7 g/mol |
IUPAC Name |
5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C28H28N2S2/c1-18-11-14-24-23(15-18)25-26(28(4,5)29(24)17-21-9-7-6-8-10-21)32-30(27(25)31)22-13-12-19(2)20(3)16-22/h6-16H,17H2,1-5H3 |
InChI Key |
ZZSRPLCIOAXFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)C)C)(C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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